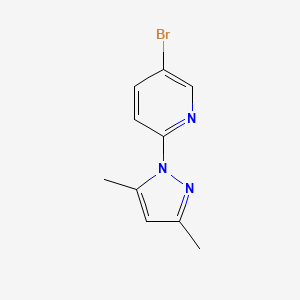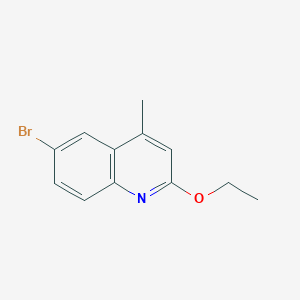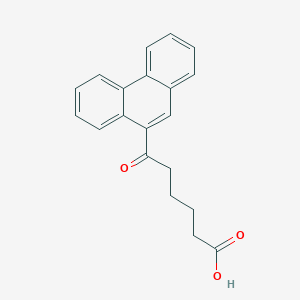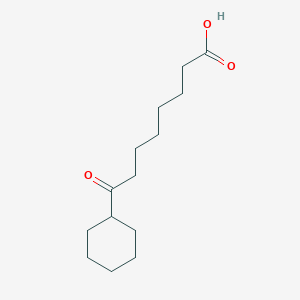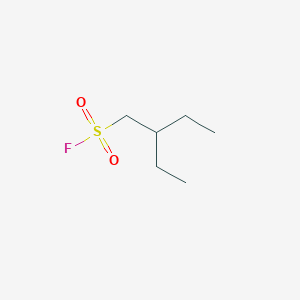
2-Ethylbutane-1-sulfonyl fluoride
説明
Synthesis Analysis
Sulfonyl fluorides can be synthesized by a process known as fluorosulfonation . This process involves the reaction of aryl iodides with DABSO and Selectfluor to provide aryl sulfonyl fluorides . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .
Molecular Structure Analysis
The molecular weight of EBSF is 200.24 g/mol, and its density is 1.25 g/cm3 at 20℃. The chemical structure of EBSF is shown in the source.
Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Physical And Chemical Properties Analysis
EBSF is a white to beige powder with a melting point of 77-80℃. It is soluble in acetone, methanol, and ethanol but is insoluble in water.
科学的研究の応用
Synthesis Methods
Visible-Light-Mediated Synthesis : A novel approach for synthesizing aliphatic sulfonyl fluorides, including 2-Ethylbutane-1-sulfonyl fluoride, has been developed. This method utilizes visible-light-mediated decarboxylative fluorosulfonylethylation, applicable to a wide range of carboxylic acids and suitable for modifying natural products, amino acids, peptides, and drugs (Xu et al., 2019).
Electrochemical Approach : An environmentally benign electrochemical method has been reported for preparing sulfonyl fluorides using thiols or disulfides with potassium fluoride. This technique displays a broad substrate scope and does not require additional oxidants or catalysts (Laudadio et al., 2019).
Biological and Environmental Studies
Binding to Human Serum Albumin : Perfluoroalkane sulfonyl fluorides, including derivatives of this compound, have been found to non-covalently bind to human serum albumin at specific sites. This binding suggests a potential for these compounds to be transported throughout the body via the vascular system (Jin et al., 2019).
Mechanochemical Destruction : A study on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which are derived from compounds like this compound, showed that mechanochemical methods using a ball mill with potassium hydroxide can almost completely destroy these compounds (Zhang et al., 2013).
Energy Storage Applications : A novel ionic liquid based on derivatives of this compound has been synthesized for use in nonaqueous liquid electrolytes for lithium-ion batteries. This highlights the potential of these compounds in advanced energy storage technologies (Karuppasamy et al., 2020).
作用機序
Target of Action
2-Ethylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests that they may have good stability and bioavailability .
Result of Action
The specific molecular and cellular effects of this compound would depend on the specific targets it interacts with. Given its ability to modify a range of amino acid residues, it could potentially have diverse effects on protein function and cellular processes .
Action Environment
The action of this compound, like other sulfonyl fluorides, is likely influenced by various environmental factors. For instance, the pH of the environment could potentially influence the reactivity of the compound. Furthermore, the presence of other molecules could also impact its action, as sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions .
Safety and Hazards
将来の方向性
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
生化学分析
Biochemical Properties
2-Ethylbutane-1-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to form covalent bonds with specific amino acid residues in proteins. This compound interacts primarily with serine, threonine, tyrosine, and lysine residues in enzymes and proteins. The nature of these interactions involves the formation of a stable covalent bond between the sulfonyl fluoride group and the nucleophilic side chains of these amino acids. This reactivity makes this compound a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit enzymes involved in critical cellular pathways, thereby affecting cell signaling, gene expression, and metabolism. For instance, the inhibition of serine proteases by this compound can lead to alterations in cell signaling pathways that depend on proteolytic processing. Additionally, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific amino acid residues in target proteins. This binding typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, tyrosine, and lysine, resulting in the formation of a stable sulfonyl-enzyme complex. This covalent modification can block the enzyme’s catalytic activity and alter its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Studies have shown that the inhibitory effects of this compound on enzymes can persist for extended periods, making it a useful tool for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as oxidative stress, organ damage, and apoptosis. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. The compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is critical for its effectiveness as an enzyme inhibitor and for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
特性
IUPAC Name |
2-ethylbutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJMOAHSHSWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295203 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-07-6 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


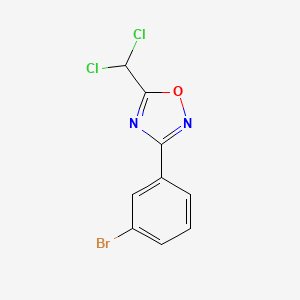
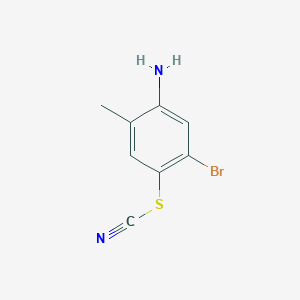

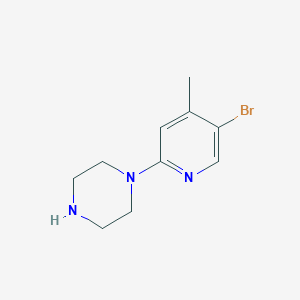

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)



